Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate
Description
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12F3NO2/c1-4-17-10(16)9-7(3)15-6(2)5-8(9)11(12,13)14/h5H,4H2,1-3H3 |
InChI Key |
AJPYFRHPHKBEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate typically involves the esterification of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes substituent variations among nicotinate derivatives:
Key Observations:
- Substituent Electronic Effects: The trifluoromethyl group at position 4 in the target compound is a strong electron-withdrawing group, enhancing electrophilicity at the pyridine ring.
- Steric Hindrance : Methyl groups at positions 2 and 6 in the target compound introduce moderate steric hindrance compared to the bulkier trifluoromethyl groups in the bis(trifluoromethyl) analog. This may influence binding affinity in biological targets.
- Lipophilicity : The bis(trifluoromethyl) derivative likely exhibits higher lipophilicity (logP) due to additional fluorine atoms, whereas the methoxy group in the latter compound could improve aqueous solubility .
Biological Activity
Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate is a pyridine derivative notable for its trifluoromethyl substitution, which significantly enhances its lipophilicity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential as an antiviral agent and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁F₃N₁O₂
- Molecular Weight : Approximately 251.22 g/mol
- Structural Features :
- Trifluoromethyl group at the 4-position
- Methyl groups at the 2 and 6 positions
The trifluoromethyl group is particularly significant as it can enhance the compound's interaction with biological targets due to increased lipophilicity, which may facilitate membrane permeability and bioavailability.
Antiviral Properties
Research has indicated that this compound exhibits promising antiviral activity. Specifically, studies have shown that derivatives of this compound can act as dual inhibitors of HIV-1 reverse transcriptase by significantly inhibiting the RNase H function. This suggests potential applications in developing therapeutic agents targeting viral replication mechanisms.
Cytotoxicity and Anticancer Activity
In addition to its antiviral properties, recent studies have explored the cytotoxic effects of nicotinic acid derivatives. For instance, compounds structurally related to this compound have demonstrated selective inhibitory efficacy against various cancer cell lines. One study highlighted a derivative with an IC₅₀ value of approximately 0.068 μM against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating its potential in cancer therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be better understood through comparison with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 6-(trifluoromethyl)nicotinate | Trifluoromethyl group at position 6 | Lacks additional methyl groups |
| Ethyl 2-methyl-4-(trifluoromethyl)nicotinate | Methyl group at position 2 | Different methyl positioning affects activity |
| 2-Amino-6-(trifluoromethyl)nicotinic acid | Amino group at position 2 | Increased polarity may alter bioactivity |
| Ethyl nicotinate | No trifluoromethyl or additional methyl groups | Baseline compound for comparison |
The presence of both methyl and trifluoromethyl groups in this compound enhances its lipophilicity and potential interactions compared to its analogs. This structural configuration is crucial for its biological activity, particularly in targeting viral enzymes and cancer-related pathways.
While the exact mechanism of action for this compound remains under investigation, preliminary studies suggest that it may interact with key enzymes involved in viral replication and cancer cell proliferation. The compound's ability to inhibit RNase H function in HIV-1 reverse transcriptase indicates a specific target interaction that warrants further exploration .
Future Research Directions
Further research is essential to fully elucidate the biological activity and mechanisms of action of this compound. Potential areas for future studies include:
- Expanded Antiviral Studies : Investigating the compound's efficacy against other viral strains.
- Cytotoxicity Profiling : Assessing the compound's effects across a broader range of cancer cell lines.
- Structural Modifications : Exploring how variations in structure influence biological activity and selectivity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate?
Answer:
The synthesis of this compound typically involves multicomponent reactions or acid-catalyzed esterification . For example, analogous nicotinate esters (e.g., ethyl 5-aryl-2,6-dimethylnicotinates) are synthesized via multicomponent reactions using aryl aldehydes, amines, and β-keto esters under microwave or thermal conditions . Another approach involves esterification of the corresponding nicotinic acid derivative with ethanol, catalyzed by sulfuric acid or HCl. Reaction optimization (e.g., temperature control, stoichiometric ratios) is critical to achieving high yields (>70%) and purity. Researchers should validate intermediates using NMR and LC-MS to confirm structural integrity .
Basic: How is the purity and structural identity of this compound verified in academic research?
Answer:
Key analytical techniques include:
- High-Performance Liquid Chromatography (HPLC): Employ C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards for impurities (e.g., unreacted acid or ester byproducts) .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions. For example, the trifluoromethyl group at C4 causes distinct splitting patterns in aromatic proton signals.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: 247.21 for [M+H]) and detects fragmentation patterns .
Advanced: How can researchers optimize the esterification step to enhance yield and minimize side products?
Answer:
Optimization strategies include:
- Catalyst Screening: Test Brønsted acids (e.g., HSO, p-TsOH) versus Lewis acids (e.g., FeCl) to improve reaction efficiency.
- Continuous Flow Chemistry: Adopt microreactors for precise temperature and mixing control, reducing side reactions like hydrolysis or decarboxylation. Evidence from analogous chloronicotinoyl chloride syntheses supports enhanced yields (85–90%) in flow systems .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track esterification progress and adjust reagent addition dynamically.
Advanced: What experimental approaches resolve contradictions in reported biological activity data for trifluoromethyl-substituted nicotinates?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Methodological solutions include:
- Standardized Bioassays: Replicate studies under controlled conditions (e.g., cell lines, incubation time, solvent controls).
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying substituent positions) to isolate the trifluoromethyl group’s contribution to activity.
- Computational Modeling: Perform docking studies to predict binding affinities to targets (e.g., enzymes, receptors) and correlate with experimental IC values .
Advanced: How does the trifluoromethyl group at C4 influence the compound’s physicochemical properties?
Answer:
The -CF group significantly impacts:
- Lipophilicity: Increases logP values, enhancing membrane permeability (critical for in vitro bioactivity studies).
- Metabolic Stability: Reduces oxidative metabolism due to the strong C-F bond, prolonging half-life in biological systems.
- Electronic Effects: Withdraws electron density, altering the pyridine ring’s reactivity and interaction with biological targets. Comparative studies with non-fluorinated analogs highlight these effects .
Advanced: What strategies mitigate challenges in characterizing regioisomeric impurities during synthesis?
Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak®) to separate regioisomers with subtle structural differences.
- 2D NMR Techniques: Employ NOESY or HSQC to assign proton-carbon correlations and distinguish substituent positions.
- Synthetic Controls: Introduce isotopic labeling (e.g., C at specific positions) to track regiochemical outcomes during reaction optimization .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
While direct evidence is limited, structurally related nicotinates are used as:
- Pharmacophores: The trifluoromethyl group enhances target binding in enzyme inhibitors (e.g., kinases, proteases).
- Prodrug Intermediates: Ethyl esters improve solubility for in vivo studies, with subsequent hydrolysis to active acids.
- Fluorine Tags: F NMR enables real-time tracking in metabolic studies .
Advanced: How can computational tools aid in predicting the compound’s reactivity and stability under varying conditions?
Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict thermal stability or susceptibility to hydrolysis.
- Molecular Dynamics (MD): Simulate interactions with solvents or biological membranes to optimize formulation strategies.
- Degradation Pathway Modeling: Identify potential degradation products (e.g., ester hydrolysis, ring oxidation) under acidic/alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
